molecular formula C7H9N3O3 B15309009 3-(1H-1,2,3-triazol-1-yl)oxolane-3-carboxylicacid

3-(1H-1,2,3-triazol-1-yl)oxolane-3-carboxylicacid

Cat. No.: B15309009
M. Wt: 183.16 g/mol
InChI Key: AOZJZBGBNJKHTL-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-1,2,3-triazol-1-yl)oxolane-3-carboxylic acid typically involves the use of “click” chemistry, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This method is favored for its high yield and regioselectivity. The reaction involves the cycloaddition of an azide with an alkyne to form the 1,2,3-triazole ring .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the principles of click chemistry can be scaled up for industrial applications. The use of aqueous media and mild reaction conditions makes this method environmentally friendly and suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

3-(1H-1,2,3-triazol-1-yl)oxolane-3-carboxylic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions for these reactions vary but generally involve mild temperatures and neutral to slightly acidic or basic environments .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole N-oxides, while reduction can produce triazole-substituted alcohols .

Scientific Research Applications

3-(1H-1,2,3-triazol-1-yl)oxolane-3-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(1H-1,2,3-triazol-1-yl)oxolane-3-carboxylic acid involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and other non-covalent interactions with biomolecular targets, enhancing its binding affinity and specificity. This property makes it a valuable scaffold in drug design, particularly for targeting enzymes and receptors .

Comparison with Similar Compounds

Similar Compounds

    1,2,3-Triazole: A parent compound with similar stability and reactivity.

    1,2,4-Triazole: Another triazole isomer with different chemical properties.

    Oxolane-3-carboxylic acid: A related compound without the triazole ring.

Uniqueness

3-(1H-1,2,3-triazol-1-yl)oxolane-3-carboxylic acid is unique due to the combination of the triazole ring and the oxolane carboxylic acid moiety. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications .

Biological Activity

3-(1H-1,2,3-triazol-1-yl)oxolane-3-carboxylic acid is a compound with significant biological activity, particularly due to its triazole moiety. This article explores its biological properties, mechanisms of action, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The compound has the molecular formula C7H9N3O3C_7H_9N_3O_3 and a molecular weight of 183.2 g/mol. Its structure features a triazole ring linked to an oxolane ring and a carboxylic acid group, which contributes to its unique chemical behavior.

PropertyValue
CAS No.2167134-12-3
Molecular FormulaC7H9N3O3
Molecular Weight183.2 g/mol
Purity95%

The biological activity of 3-(1H-1,2,3-triazol-1-yl)oxolane-3-carboxylic acid primarily stems from its ability to interact with various biological targets:

  • Enzyme Inhibition : The triazole ring can inhibit enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial in neurotransmitter regulation. This inhibition can lead to enhanced cholinergic activity in the brain, potentially benefiting conditions like Alzheimer's disease .
  • Antimicrobial Activity : The compound exhibits significant antimicrobial properties against various pathogens, making it a candidate for developing new antibiotics .

Biological Activities

Research has highlighted several key biological activities associated with this compound:

  • Anticancer Properties : Studies indicate that derivatives of triazole compounds show promising anticancer activity by inducing apoptosis in cancer cells and inhibiting tumor growth .
  • Antimicrobial Effects : The compound has demonstrated efficacy against both bacterial and fungal strains, suggesting its potential as a broad-spectrum antimicrobial agent .
  • Neuroprotective Effects : Due to its interaction with cholinergic systems, the compound may provide neuroprotective effects, supporting cognitive functions and memory enhancement .

Case Studies

Several studies have investigated the biological activities of triazole-containing compounds:

  • AChE and BChE Inhibition : A study demonstrated that 3-(1H-1,2,3-triazol-1-yl)oxolane-3-carboxylic acid significantly inhibited AChE and BChE activities in vitro, suggesting potential therapeutic applications in neurodegenerative diseases .
  • Antimicrobial Testing : Another research effort evaluated the antimicrobial efficacy of various triazole derivatives against clinical isolates. The results showed that compounds similar to 3-(1H-1,2,3-triazol-1-yl)oxolane-3-carboxylic acid exhibited potent activity against resistant strains of bacteria and fungi .

Comparative Analysis with Other Triazoles

The unique combination of functional groups in 3-(1H-1,2,3-triazol-1-yl)oxolane-3-carboxylic acid distinguishes it from other triazole derivatives:

Compound NameBiological Activity
3-(1H-1,2,4-triazol-1-yl)oxolane-3-carboxylic acidModerate anticancer activity
3-(1H-1,2,3-triazol-1-yl)tetrahydrofuran-3-carboxylic acidStrong antifungal properties
3-(1H-1,2,3-triazol-1-yl)oxane-3-carboxylic acidLimited neuroprotective effects

Properties

Molecular Formula

C7H9N3O3

Molecular Weight

183.16 g/mol

IUPAC Name

3-(triazol-1-yl)oxolane-3-carboxylic acid

InChI

InChI=1S/C7H9N3O3/c11-6(12)7(1-4-13-5-7)10-3-2-8-9-10/h2-3H,1,4-5H2,(H,11,12)

InChI Key

AOZJZBGBNJKHTL-UHFFFAOYSA-N

Canonical SMILES

C1COCC1(C(=O)O)N2C=CN=N2

Origin of Product

United States

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